4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide

描述

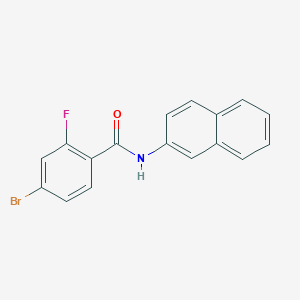

4-Bromo-2-fluoro-N-(naphthalen-2-yl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzamide ring, and a naphthalen-2-yl group as the amide substituent (Fig. 1). This compound’s structural features confer unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes, receptors, and metabolic pathways. The naphthalen-2-yl group contributes to π-π stacking interactions and bulk, which may influence binding affinity in biological systems.

属性

IUPAC Name |

4-bromo-2-fluoro-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrFNO/c18-13-6-8-15(16(19)10-13)17(21)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIUMULUYPFSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoyl chloride and 2-naphthylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Procedure: The 4-bromo-2-fluorobenzoyl chloride is added dropwise to a solution of 2-naphthylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

4-Bromo-2-fluoro-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

4-Bromo-2-fluoro-N-(naphthalen-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in biological research to study its interactions with various biomolecules and its potential as a drug candidate.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

作用机制

The mechanism of action of 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

A comparative analysis of key benzamide derivatives is provided in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Steric Impact: The naphthalen-2-yl group imposes greater steric hindrance than phenyl or nitrophenyl substituents, which may limit binding in shallow enzyme pockets but improve selectivity for deep hydrophobic cavities .

- Metabolic Stability: Fluorinated benzamides, including the target compound, exhibit improved metabolic stability over non-fluorinated analogs (e.g., trifluorobenzamide in showed a 6× longer half-life in microsomes).

Enzyme Inhibition

- PCAF HAT Inhibition: In benzamide analogs, inhibitory activity against PCAF histone acetyltransferase (HAT) depends on substituent bulk and electronic properties. For example, 2-acylamino groups with long chains (e.g., tetradecanoyl in ) showed >70% inhibition, while anthranilic acid derivatives were less active. The target compound’s bromo-fluoro-naphthyl scaffold may mimic these effects through hydrophobic interactions, though experimental data is pending.

- Topoisomerase II Inhibition: Methyl or chloro substituents on benzamide rings (e.g., compound 23 in ) weakly inhibited DNA gyrase (IC₅₀ >100 μM). The target’s bromine atom may fill analogous hydrophobic pockets more effectively, but steric clashes with the naphthyl group could reduce potency.

Receptor Interactions

- Sigma-2 Receptor Antagonism: Benzamide analogs lacking cytotoxicity (e.g., WC-21 in ) act as sigma-2 antagonists by binding to overlapping receptor regions. The target’s naphthyl group may enhance affinity through π-π stacking with aromatic residues, while fluorine reduces metabolic degradation .

- mGlu5 Allosteric Modulation: Novel benzamide scaffolds (e.g., CPPHA-like compounds in ) show distinct pharmacological profiles. The target’s halogenated structure could similarly modulate allosteric sites, though its bulk may limit blood-brain barrier penetration.

Metabolic and Pharmacokinetic Profiles

- CYP Interactions: Fluorinated benzamides exhibit reduced CYP enzyme interactions compared to non-fluorinated analogs. For instance, trifluorobenzamide in showed minimal CYP3A4 inhibition, suggesting the target compound’s fluorine atom may confer similar advantages.

- This property may enhance oral bioavailability for the target compound.

生物活性

4-Bromo-2-fluoro-N-(naphthalen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a fluorine atom, which are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogens have shown enhanced activity against various bacterial strains. Specifically, studies have demonstrated that the presence of bromine and fluorine can increase the lipophilicity of the compounds, potentially improving their membrane permeability and subsequent antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It is believed to act by inhibiting specific molecular targets involved in cancer cell proliferation. The compound may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inducing cytotoxic effects in cancer cells .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | 15 | Inhibition of growth factor signaling | |

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis via caspase activation |

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its ability to inhibit enzymes such as cholinesterases. Inhibition of these enzymes can be crucial for developing treatments for diseases like Alzheimer's. The compound's structure allows it to fit into the active site of cholinesterases, blocking substrate access and thus inhibiting their activity .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 12 | Competitive |

| Butyrylcholinesterase | 18 | Non-competitive |

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. For example, it may inhibit the binding of ligands to their respective receptors or enzymes, thereby modulating various biochemical pathways. This characteristic makes it a candidate for further drug development targeting specific diseases .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of halogenated benzamides against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to non-halogenated counterparts.

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines indicated that compounds with similar structures could reduce cell viability significantly, suggesting a potential therapeutic application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。